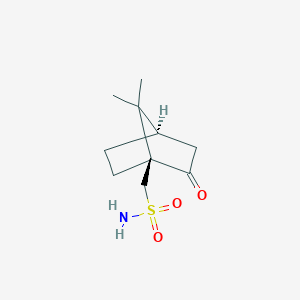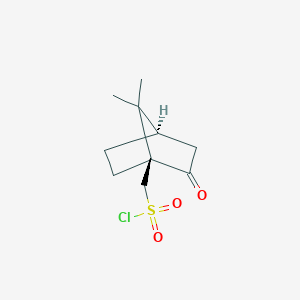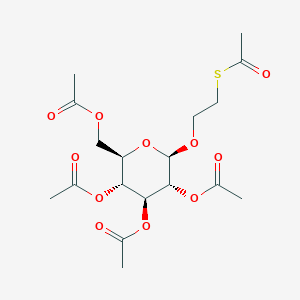
2-Propen-1-ol, 2-(tributylstannyl)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-tributylstannyl-1-alkenes from 2-tributylstannyl-2-propen-1-yl acetate demonstrates the utility of ethyl propynoate as a precursor for a variety of 2-tributylstannyl-1-alkenes through treatment with organocopper species. This method, although not successful for all derivatives, allows for the synthesis of complex organostannanes, including those contaminated by by-products like hexabutylditin, through palladium-catalyzed reactions (Bellina et al., 1994).
Molecular Structure Analysis
Spectroscopic studies, including infrared, NMR, and Mössbauer spectroscopy, of tributylstannyl citrates and propane-1,2,3-tricarboxylates reveal pseudotetrahedral environments around the tin atoms in non-coordinating solvents, shifting to five-coordinate in coordinating solvents. These studies illuminate the molecular structures and coordination chemistry of organostannane compounds (Holeček et al., 1999).
Chemical Reactions and Properties
Various chemical reactions involving 2-tributylstannyl-1-alkenes have been explored. For instance, 3-methoxy-1-(tributylstannyl)-1-propene serves as a versatile vinyltin synthon, transforming into silylated analogues for further functionalization (Verlhac & Pereyre, 1990). The Z-selective synthesis of homoallylic alcohols via 2-alkenylation of aldehydes demonstrates the utility of 1-(tributylstannyl)-2-alkene in stereoselective synthesis (Miyake & Yamamura, 1994).
Physical Properties Analysis
The physical properties of organostannanes, particularly those derived from 2-propen-1-ol, 2-(tributylstannyl)-, are closely related to their molecular structure and synthesis pathways. The spectroscopic studies provide insights into the physical state, including solubility and stability, under various conditions (Holeček et al., 1999).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and potential for further functionalization, are evidenced by their use in complex syntheses, such as the enantio- and diastereoselective additions to aldehydes, highlighting the versatility and utility of these organostannane compounds in synthetic organic chemistry (Keck et al., 2005).
Propriétés
IUPAC Name |
2-tributylstannylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1,3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECYMFRAJIXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447462 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-ol, 2-(tributylstannyl)- | |
CAS RN |
84666-30-8 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)











